molecular formula C6H7N B14008416 2-Hexynenitrile CAS No. 41727-22-4

2-Hexynenitrile

Cat. No.: B14008416
CAS No.: 41727-22-4
M. Wt: 93.13 g/mol
InChI Key: INVGOSUVGOZKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexynenitrile is an organic compound with the molecular formula C6H7N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkyne. This compound is known for its unique structure, which includes a triple bond between two carbon atoms and a cyano group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

2-Hexynenitrile can be synthesized through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide. For example, 1-bromo-2-hexyne can react with sodium cyanide to form this compound.

    Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride. .

Chemical Reactions Analysis

2-Hexynenitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Hexynenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexynenitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the triple bond can undergo addition reactions. These interactions can lead to the formation of different products, depending on the reagents and conditions used .

Comparison with Similar Compounds

2-Hexynenitrile can be compared with other nitriles such as hexanenitrile and pentanenitrile. While all these compounds contain a cyano group, this compound is unique due to its triple bond, which gives it different reactivity and properties. Similar compounds include:

Properties

IUPAC Name

hex-2-ynenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVGOSUVGOZKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316253
Record name 2-Hexynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41727-22-4
Record name 2-Hexynenitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hexynenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.